1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiophene moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a halogenated dimethoxybenzene derivative.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative of thiophene-2-ylmethyl.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and dimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to and modulate the activity of certain receptors, affecting signal transduction and cellular responses.
Induction of Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, which can lead to cell death or altered cellular functions.
Comparison with Similar Compounds
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea: This compound lacks the pyrrolidinone ring, which may result in different biological activities and chemical properties.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: This compound lacks the thiophene moiety, which may affect its interaction with molecular targets and pathways.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylurea: This compound has a methyl group instead of the thiophene moiety, which may alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTADBXIDQPOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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